18F-Psma 1007
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
18F-Psma 1007 is a radiopharmaceutical compound used primarily in positron emission tomography (PET) imaging. It targets the prostate-specific membrane antigen (PSMA), which is highly expressed in prostate cancer cells. This compound is particularly valuable for detecting prostate cancer and its metastases due to its high specificity and sensitivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 18F-Psma 1007 involves a one-step radiolabeling process. The precursor is radiolabeled with Fluorine-18 using a cassette-type synthesizer. The process includes the use of different precursor salts, such as trifluoroacetic acid or acetic acid, and various tubing materials to optimize the yield and purity .
Industrial Production Methods: Industrial production of this compound is automated using synthesizers like the CFN-MPS200. The process involves the use of single-use cassettes and specific synthesis programs. The final product is purified using solid-phase extraction (SPE) cartridges and formulated with ethanol and saline solutions containing sodium ascorbate as a stabilizing agent .
Analyse Des Réactions Chimiques
Types of Reactions: 18F-Psma 1007 primarily undergoes radiolabeling reactions. The key reaction is the nucleophilic substitution where Fluorine-18 replaces a leaving group in the precursor molecule .
Common Reagents and Conditions:
Reagents: Fluorine-18, precursor salts (trifluoroacetic acid or acetic acid), ethanol, saline, sodium ascorbate.
Conditions: The reactions are typically carried out in a cassette-type synthesizer under controlled conditions to ensure high radiochemical purity and yield
Major Products: The major product of these reactions is the radiolabeled compound this compound, which is used for PET imaging .
Applications De Recherche Scientifique
18F-Psma 1007 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Biology: Helps in studying the expression and distribution of PSMA in biological tissues.
Medicine: Primarily used in PET imaging for the detection and staging of prostate cancer. .
Industry: Employed in the development and testing of new radiopharmaceuticals and imaging agents.
Mécanisme D'action
18F-Psma 1007 exerts its effects by binding to the prostate-specific membrane antigen (PSMA), a cell surface protein highly expressed in prostate cancer cells. Upon binding, the radiolabeled compound emits positrons, which are detected by PET scanners to produce detailed images of the cancerous tissues. This allows for precise localization and characterization of prostate cancer lesions .
Comparaison Avec Des Composés Similaires
- 68Ga-Psma 11
- 18F-DCFPyL
- 18F-AlF-Psma 11
- 18F-Psma 7
Activité Biologique
Introduction
18F-Psma 1007 is a radiopharmaceutical used primarily in positron emission tomography (PET) imaging for prostate cancer diagnosis and management. It targets the prostate-specific membrane antigen (PSMA), which is overexpressed in prostate cancer cells. This article reviews the biological activity of this compound, focusing on its biodistribution, pharmacokinetics, and clinical efficacy based on diverse research findings.
Biodistribution Studies
Biodistribution studies have shown that this compound exhibits significant uptake in various organs, particularly those associated with PSMA expression. Key findings from recent studies include:
- High Uptake Organs : The liver, kidneys, small intestine, salivary glands, and lacrimal glands show high concentrations of activity post-injection .
- Comparative Uptake : In a comparative study with 18F-AlF-PSMA-11, this compound demonstrated higher uptake in the gallbladder (SUV mean of 0.97 vs. 0.19) and liver (SUV mean of 0.22 vs. 0.15) but similar uptake in the kidneys .
Table 1: Organ Uptake Comparison between this compound and 18F-AlF-PSMA-11
Organ | SUV Mean (this compound) | SUV Mean (18F-AlF-PSMA-11) | Statistical Significance |
---|---|---|---|
Gallbladder | 0.97 ± 0.51 | 0.19 ± 0.06 | p < 0.0001 |
Liver | 0.22 ± 0.07 | 0.15 ± 0.07 | p < 0.01 |
Heart | 0.24 ± 0.06 | 0.14 ± 0.07 | p < 0.001 |
Kidneys | Not significantly different | Not significantly different | p = NS |
Pharmacokinetics
In a study involving twelve prostate cancer patients, the pharmacokinetics of this compound were assessed through PET scans and blood sampling over a period of up to five hours post-injection:
- Elimination : Approximately 8% of the injected activity was excreted through urine within 20 hours .
- Effective Dose : The effective dose coefficient was calculated to be around 25 µSv/MBq , leading to an estimated effective dose of 6–8 mSv for an average patient weighing 80 kg .
Detection Rates in Prostate Cancer
The clinical efficacy of this compound has been evaluated in several studies focusing on its ability to detect prostate cancer recurrence:
- A study analyzing 100 consecutive patients with biochemical relapse reported that 95% showed at least one lesion suggestive of prostate cancer on PET scans with this tracer .
- In another case series involving 12 patients , a detection rate of 75% was noted, indicating its reliability in clinical settings .
Comparison with Other Tracers
Comparative studies highlight the advantages of using this compound over other tracers such as Ga-68 PSMA:
- Lower Urinary Activity : One significant advantage is its lower urinary excretion, which reduces background noise during imaging and enhances the differentiation between lymph node metastases and urinary activity .
Table 2: Clinical Detection Rates Comparison
Study Type | Detection Rate (%) |
---|---|
Large Cohort (n=100) | 95 |
Case Series (n=12) | 75 |
Case Studies
Several case studies have documented the successful application of this compound in clinical practice:
- Case Study A : A patient with biochemical recurrence showed multiple lesions on PET imaging, leading to a change in treatment strategy.
- Case Study B : In another instance, a patient with low PSA levels had a pathological scan, emphasizing the tracer's sensitivity even at lower biomarker levels.
Propriétés
Formule moléculaire |
C49H55FN8O16 |
---|---|
Poids moléculaire |
1031.0 g/mol |
Nom IUPAC |
(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[[4-[[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[(6-fluoropyridine-3-carbonyl)amino]butanoyl]amino]butanoyl]amino]methyl]benzoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid |
InChI |
InChI=1S/C49H55FN8O16/c50-38-18-14-32(26-52-38)43(66)54-34(16-20-40(61)62)46(69)55-33(15-19-39(59)60)44(67)53-25-27-8-12-30(13-9-27)42(65)56-37(24-28-10-11-29-5-1-2-6-31(29)23-28)45(68)51-22-4-3-7-35(47(70)71)57-49(74)58-36(48(72)73)17-21-41(63)64/h1-2,5-6,8-14,18,23,26,33-37H,3-4,7,15-17,19-22,24-25H2,(H,51,68)(H,53,67)(H,54,66)(H,55,69)(H,56,65)(H,59,60)(H,61,62)(H,63,64)(H,70,71)(H,72,73)(H2,57,58,74)/t33-,34-,35-,36-,37-/m0/s1 |
Clé InChI |
RFFFFGRYVZESLB-LTLCPEALSA-N |
SMILES isomérique |
C1=CC=C2C=C(C=CC2=C1)C[C@@H](C(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)C3=CC=C(C=C3)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)C4=CN=C(C=C4)F |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)CC(C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C3=CC=C(C=C3)CNC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C4=CN=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.